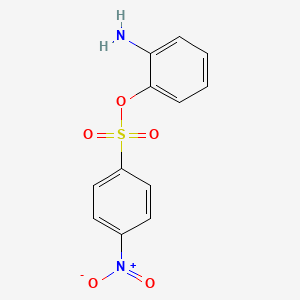![molecular formula C15H22N2O B14973122 3-methyl-N-[(2-methylphenyl)methyl]piperidine-3-carboxamide](/img/structure/B14973122.png)
3-methyl-N-[(2-methylphenyl)methyl]piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-[(2-methylphenyl)methyl]piperidine-3-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine widely used as a building block in organic synthesis and medicinal chemistry. The compound’s structure includes a piperidine ring substituted with a carboxamide group and a methylphenyl group, making it a versatile scaffold for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[(2-methylphenyl)methyl]piperidine-3-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines or amino alcohols.
Substitution Reactions:
Amidation: The carboxamide group is introduced through amidation reactions using carboxylic acids or their derivatives, such as acid chlorides or anhydrides, in the presence of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-methyl-N-[(2-methylphenyl)methyl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, amines, and other nucleophiles in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-methyl-N-[(2-methylphenyl)methyl]piperidine-3-carboxamide has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including analgesic, anti-inflammatory, or anticancer properties.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-methyl-N-[(2-methylphenyl)methyl]piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine Derivatives: Compounds like piperidine-3-carboxamide and N-methylpiperidine share structural similarities with 3-methyl-N-[(2-methylphenyl)methyl]piperidine-3-carboxamide.
Methylphenyl Derivatives: Compounds such as 2-methylphenylacetamide and 2-methylphenylpiperidine exhibit similar functional groups and chemical properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C15H22N2O |
|---|---|
Peso molecular |
246.35 g/mol |
Nombre IUPAC |
3-methyl-N-[(2-methylphenyl)methyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C15H22N2O/c1-12-6-3-4-7-13(12)10-17-14(18)15(2)8-5-9-16-11-15/h3-4,6-7,16H,5,8-11H2,1-2H3,(H,17,18) |
Clave InChI |
BUKDASVDVCJWES-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1CNC(=O)C2(CCCNC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-(4-Butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B14973043.png)
![4-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one](/img/structure/B14973050.png)
![Imidazo[1,2-a]pyrimidin-2-ylmethyl (furan-2-ylmethyl)carbamodithioate](/img/structure/B14973052.png)

![N-{3-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide](/img/structure/B14973066.png)
![3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methylquinolin-4(1H)-one](/img/structure/B14973071.png)
![1-(4-Fluorophenyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one](/img/structure/B14973088.png)
![N,N-diethyl-3-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-benzofuran-5-sulfonamide](/img/structure/B14973093.png)
![N1-(3,4-dimethylphenyl)-N2-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B14973100.png)
![4-({3-Methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)morpholine](/img/structure/B14973104.png)
![1-[(3-Methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-benzofuran-5-yl)sulfonyl]azepane](/img/structure/B14973116.png)
![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-bromophenyl)phthalazin-1(2H)-one](/img/structure/B14973130.png)

![3-(benzo[d][1,3]dioxol-5-yl)-5-(3-(4-ethoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole](/img/structure/B14973150.png)
